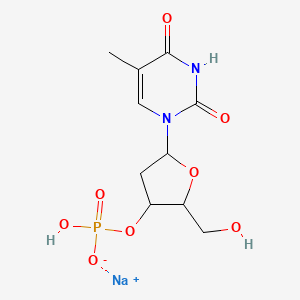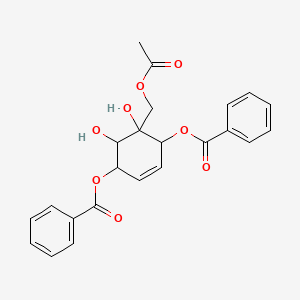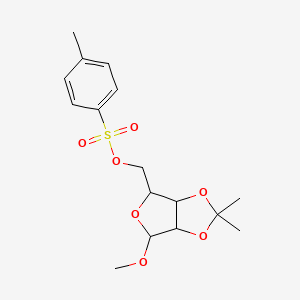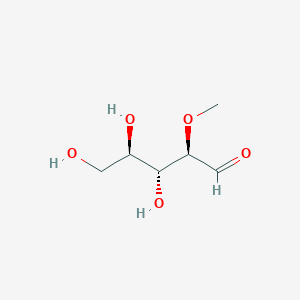![molecular formula C9H14O B12101659 8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)
8-Methylbicyclo[3.2.1]oct-6-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylbicyclo[321]oct-6-en-3-ol is an organic compound with the molecular formula C9H14O It is a bicyclic alcohol featuring a unique structure that includes a bicyclo[321]octane ring system with a methyl group and a hydroxyl group attached
Méthodes De Préparation
The synthesis of 8-Methylbicyclo[3.2.1]oct-6-en-3-ol can be achieved through several synthetic routes. One common method involves the [4+3] cycloaddition reaction of an oxyallyl intermediate generated from 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine . This reaction forms the bicyclic structure with high stereoselectivity. Industrial production methods may involve similar cycloaddition reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
8-Methylbicyclo[3.2.1]oct-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides or tosyl chloride (TsCl) to form tosylates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with LiAlH4 would yield a different alcohol.
Applications De Recherche Scientifique
8-Methylbicyclo[3.2.1]oct-6-en-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and the mechanisms of enzymatic reactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 8-Methylbicyclo[3.2.1]oct-6-en-3-ol exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparaison Avec Des Composés Similaires
8-Methylbicyclo[3.2.1]oct-6-en-3-ol can be compared with other similar compounds, such as:
8-Oxabicyclo[3.2.1]oct-6-en-2-one: This compound has a similar bicyclic structure but includes an oxygen atom in the ring system, which can significantly alter its chemical properties and reactivity.
2-Methylbicyclo[3.2.1]oct-3-en-2-ol: This compound has a similar structure but with different positioning of the methyl and hydroxyl groups, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
8-methylbicyclo[3.2.1]oct-6-en-3-ol |
InChI |
InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3 |
Clé InChI |
IENSJAVOGKRVAA-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(CC1C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)
![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)








![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)

